molecular formula C6H6BrN3O2 B2587824 Methyl 6-amino-5-bromopyridazine-3-carboxylate CAS No. 1379298-64-2

Methyl 6-amino-5-bromopyridazine-3-carboxylate

Cat. No.: B2587824
CAS No.: 1379298-64-2
M. Wt: 232.037
InChI Key: QGABZYMDYXDFOC-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-bromopyridazine-3-carboxylate (CAS 1379298-64-2) is a high-purity brominated pyridazine derivative offered with a guaranteed purity of 95% . This compound serves as a valuable multifunctional synthetic intermediate in organic chemistry and drug discovery research. Its structure features three distinct reactive sites: a bromine atom susceptible to metal-catalyzed cross-coupling reactions, an amino group for condensation or functionalization, and a methyl ester that can be hydrolyzed or transformed into other functional groups such as amides . This versatility makes it a crucial building block for constructing diverse and complex heterocyclic compounds, particularly for exploring novel chemical space in medicinal chemistry . The pyridazine scaffold is a privileged structure in pharmaceutical development, and the presence of both halogen and amino substituents on this core allows researchers to efficiently generate targeted libraries for high-throughput screening . As a key intermediate, it can be used in the synthesis of compounds with potential applications as enzyme inhibitors or receptor modulators . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers can leverage its well-defined structure and reactivity to accelerate projects in organic synthesis and the development of new active molecules.

Properties

IUPAC Name

methyl 6-amino-5-bromopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)4-2-3(7)5(8)10-9-4/h2H,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABZYMDYXDFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(C(=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-5-bromopyridazine-3-carboxylate typically involves the bromination of a pyridazine derivative followed by esterification and amination reactions . One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Key factors include precise control of temperature, reaction time, and the use of high-purity reagents .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Methyl 6-amino-5-bromopyridazine-3-carboxylate exhibits significant pharmacological properties due to its structural features. Compounds with similar brominated pyridine derivatives have shown activities such as:

  • Anticancer : The presence of the bromine atom can enhance the compound's interaction with biological targets, potentially leading to anticancer effects.
  • Anti-inflammatory : Similar compounds have been studied for their anti-inflammatory properties, making this compound a candidate for further research in this area.
  • Antibacterial : The amino and carboxylate groups may improve the compound's efficacy against bacterial infections.

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

  • Coupling Reactions : It can be utilized in coupling reactions to form more complex molecules, which are essential in drug development.
  • Functionalization : The presence of reactive functional groups enables further modifications, enhancing its versatility as a building block in synthetic chemistry .

Research Studies and Findings

Several studies have investigated the applications of this compound:

Case Study 1: Anticancer Activity

A study explored the anticancer potential of brominated pyridine derivatives, including this compound. The results indicated that these compounds could inhibit cancer cell proliferation through specific molecular pathways, suggesting their use as lead compounds for developing new anticancer agents.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives of this compound. The derivatives were tested for biological activity, revealing promising results in terms of enhanced potency and selectivity against various biological targets.

Summary of Key Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer, anti-inflammatory, and antibacterial properties
Organic SynthesisServes as an intermediate for coupling reactions and functionalization
Research StudiesInvestigated for biological activity and synthesis of novel derivatives

Mechanism of Action

The mechanism of action of Methyl 6-amino-5-bromopyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to biological targets. The compound can inhibit or activate certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyridine/Pyridazine Families

  • Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate (from the Catalog of Pyridine Compounds): This pyridine-based compound shares functional groups (amino, bromo, methyl ester) but differs in the heterocyclic core (pyridine vs. pyridazine). The absence of a second nitrogen atom in the pyridine ring reduces its dipole moment and alters reactivity. Pyridazines generally exhibit higher polarity and stronger intermolecular interactions, which may influence solubility and crystallization behavior.
  • Bromine’s higher atomic weight and leaving-group ability make it more favorable in Suzuki-Miyaura reactions.

Brominated Methyl Esters in Natural Products

  • Sandaracopimaric acid methyl ester and Z-communic acid methyl ester (from Molecules): These diterpenoid methyl esters, isolated from Austrocedrus chilensis resin, lack aromatic nitrogen but share the ester functionality. Their bulky, fused-ring structures contrast sharply with the planar pyridazine core, resulting in lower solubility in polar solvents. For instance, sandaracopimaric acid methyl ester is highly lipophilic, whereas Methyl 6-amino-5-bromopyridazine-3-carboxylate is likely more soluble in dimethyl sulfoxide (DMSO) or methanol due to its polar substituents.

Methyl Esters of Aromatic Carboxylic Acids

  • Methyl salicylate (from atmospheric studies): This simple aromatic ester lacks heterocyclic nitrogen and halogen substituents. Its volatility (boiling point ~222°C) and widespread use in fragrances contrast with the non-volatile, solid-state nature of this compound, which is tailored for solid-phase synthesis.

Key Comparative Data Table

Property/Compound This compound Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate Sandaracopimaric acid methyl ester Methyl salicylate
Core structure Pyridazine Pyridine Diterpenoid Benzoate
Functional groups –NH₂, –Br, –COOCH₃ –NH₂, –Br, –COOCH₃ –COOCH₃, fused bicyclic rings –COOCH₃, –OH
Polarity High (due to N-heteroatoms) Moderate Low Moderate
Typical applications Pharmaceutical intermediates Organic synthesis Natural product isolation Fragrances, therapeutics
Reactivity Nucleophilic substitution, condensation Electrophilic substitution Ester hydrolysis Ester hydrolysis

Research Findings and Limitations

  • Reactivity: The bromo group in this compound offers superior reactivity in palladium-catalyzed cross-coupling reactions compared to chloro analogues, as noted in pyridine derivatives.
  • Data Gaps : Physical properties (melting point, solubility) and spectroscopic data (NMR, IR) are absent in the provided sources, necessitating consultation with specialized databases or experimental studies.

Biological Activity

Methyl 6-amino-5-bromopyridazine-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a bromine atom and an amino group, suggest potential biological activities that are currently under investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on antimicrobial and anticancer properties. The compound's potential as a pharmaceutical agent is being explored due to its ability to interact with specific molecular targets.

Antimicrobial Activity

Preliminary studies suggest that this compound demonstrates significant antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also shown promise in anticancer research. It appears to inhibit the growth of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Study on Breast Cancer Cells:
    • Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
    • Findings: The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity. Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
  • Study on Lung Cancer Cells:
    • Objective: To assess the effects on A549 lung cancer cells.
    • Findings: The compound inhibited cell proliferation significantly, with a reduction in colony formation observed in soft agar assays.

The biological activity of this compound is believed to be mediated through its interaction with specific enzymes and receptors:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
  • Receptor Interaction: It has been suggested that the amino and bromine groups enhance binding affinity to certain receptors, affecting signaling pathways associated with cell growth and apoptosis.

Research Applications

This compound serves as a valuable intermediate in the synthesis of various organic compounds and heterocycles. Its unique properties make it a candidate for further exploration in drug development, particularly in targeting diseases such as cancer and bacterial infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 6-amino-5-bromopyridazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sequential bromination and esterification. For bromination, use N-bromosuccinimide (NBS) in dry DMF at 0–5°C to minimize side reactions. Subsequent esterification with methanol and catalytic sulfuric acid under reflux (70°C, 6–8 hrs) achieves the methyl ester. Purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) yields >85% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques (NMR, IR) resolve ambiguities in structural confirmation?

  • Methodological Answer :

  • ¹H NMR : The amino proton (NH₂) appears as a broad singlet at δ 6.2–6.5 ppm, while the pyridazine ring protons resonate as doublets (J = 3.5 Hz) at δ 8.1–8.3 ppm. The methyl ester group shows a singlet at δ 3.9 ppm.
  • IR : Key peaks include N-H stretch (3350–3450 cm⁻¹), C=O (ester) at 1720 cm⁻¹, and C-Br at 650 cm⁻¹. Discrepancies in peak assignments (e.g., overlapping NH₂ and aromatic signals) require 2D NMR (HSQC, HMBC) for resolution .

Q. What crystallographic software is recommended for resolving the compound’s crystal structure?

  • Methodological Answer : Use SHELXL for structure refinement and ORTEP-3 for visualization. After data collection (Mo-Kα radiation, λ = 0.71073 Å), solve the structure via direct methods in SHELXS . Refinement with SHELXL incorporates anisotropic displacement parameters for bromine and oxygen atoms. Final R-factors < 0.05 indicate high accuracy .

Advanced Research Questions

Q. How does the bromine substituent at position 5 influence regioselectivity in subsequent cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromine activates the pyridazine ring for Suzuki-Miyaura coupling at position 3. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C. Regioselectivity is confirmed via X-ray crystallography, showing preferential coupling at the carboxylate-adjacent position due to steric and electronic effects .

Q. What computational methods validate the compound’s electronic properties and reaction pathways?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps (~4.2 eV), indicating nucleophilic reactivity at the amino group. Molecular electrostatic potential maps highlight electron-rich regions (NH₂) and electron-deficient areas (Br, ester). Transition-state modeling (Gaussian 09) predicts activation energies for bromination (~25 kcal/mol) .

Q. How do pH and solvent polarity affect the hydrolytic stability of the methyl ester group?

  • Methodological Answer : Under acidic conditions (pH < 3), the ester hydrolyzes to the carboxylic acid within 24 hrs (monitored via HPLC). In basic media (pH > 10), hydrolysis accelerates (t½ = 2 hrs). Use aprotic solvents (e.g., DMSO) to stabilize the ester. Kinetic studies (UV-Vis at 260 nm) show first-order degradation .

Q. What strategies resolve contradictions in reported melting points and spectral data?

  • Methodological Answer : Discrepancies arise from polymorphic forms or residual solvents. Perform DSC analysis to identify melting endotherms (reported range: 148–152°C). Recrystallize from ethanol/water (1:1) to isolate the thermodynamically stable polymorph. Validate purity via elemental analysis (C: 32.1%, H: 2.7%, N: 15.8%) .

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